Dual PKA/PKG Agonism Profile
8-CPT-cAMP is a potent, full agonist for both cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG). This dual activation is a key differentiator from the endogenous ligand cAMP, which does not activate PKG at physiological concentrations. The activation constant (Ka) for 8-CPT-cAMP is 0.05 µM for PKA and 0.11 µM for PKG, demonstrating high potency for both kinases [1]. In contrast, cAMP is a full agonist for PKA but does not activate PKG. The Epac-selective analog 8-pCPT-2'-O-Me-cAMP does not activate PKA at low concentrations and shows negligible PKG activation, while the PKA-selective N6-benzoyl-cAMP is an inefficient Epac activator and does not activate PKG [2]. This dual PKA/PKG agonism by 8-CPT-cAMP is a primary reason for its robust biological effects and must be accounted for when interpreting results.
| Evidence Dimension | Activation constant (Ka) for PKA and PKG |
|---|---|
| Target Compound Data | Ka for PKA = 0.05 µM; Ka for PKG = 0.11 µM |
| Comparator Or Baseline | cAMP: Ka for PKA ~0.1 µM (range 0.05-0.2 µM); PKG: no activation. 8-pCPT-2'-O-Me-cAMP: selective Epac agonist, no PKA/PKG activation. N6-benzoyl-cAMP: PKA-selective, no PKG activation. |
| Quantified Difference | 8-CPT-cAMP activates PKG (Ka = 0.11 µM) while cAMP and other common PKA-selective analogs do not. |
| Conditions | In vitro kinase activity assays. |
Why This Matters
For studies requiring simultaneous PKA and PKG activation, 8-CPT-cAMP is uniquely effective, whereas experiments aimed at isolating PKA-specific signaling should use a selective analog to avoid confounding PKG-mediated effects.
- [1] Bertin Bioreagent. (2024). 8-CPT-Cyclic AMP (sodium salt) Product Datasheet. Bertin Bioreagent. View Source
- [2] Christensen, A. E., Selheim, F., de Rooij, J., Dremier, S., Schwede, F., Dao, K. K., ... & Døskeland, S. O. (2003). cAMP analog mapping of Epac1 and cAMP kinase: discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension. Journal of Biological Chemistry, 278(37), 35394-35402. View Source
